molecular formula C12H12N2O2 B14342773 2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate CAS No. 104509-50-4

2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate

Katalognummer: B14342773
CAS-Nummer: 104509-50-4
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: QFSKCMUNRSFHAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound, in particular, is characterized by its unique structure, which includes a phenyl group and a pyrazinone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 2,5-dimethylpyrazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethylpyrazine: Lacks the phenyl and oxo groups.

    3-Phenylpyrazine: Lacks the dimethyl and oxo groups.

    1-Oxo-3-phenylpyrazine: Lacks the dimethyl groups.

Uniqueness

2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

104509-50-4

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

2,5-dimethyl-4-oxido-3-phenylpyrazin-1-ium 1-oxide

InChI

InChI=1S/C12H12N2O2/c1-9-8-13(15)10(2)12(14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI-Schlüssel

QFSKCMUNRSFHAI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C[N+](=O)C(=C(N1[O-])C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.